Cas no 1246529-32-7 (MPI-0479605)

MPI-0479605 structure
Nom du produit:MPI-0479605
Numéro CAS:1246529-32-7
Le MF:C22H29N7O
Mégawatts:407.511963605881
MDL:MFCD28099811
CID:2201052
PubChem ID:46909588
MPI-0479605 Propriétés chimiques et physiques
Nom et identifiant
-
- MPI-0479605
- 9H-Purine-2,6-diamine, N6-cyclohexyl-N2-[2-methyl-4-(4-morpholinyl)phenyl]-
- N6-Cyclohexyl-N2-[2-methyl-4-(4-morpholinyl)phenyl]-9H-purine-2,6-diamine
- AKOS027289040
- MPI0479605
- 1246529-32-7
- BRD-K45551181-001-01-3
- N6-CYCLOHEXYL-N2-[2-METHYL-4-(MORPHOLIN-4-YL)PHENYL]-9H-PURINE-2,6-DIAMINE
- MPI 0479605
- N~-6~-cyclohexyl-N~2~-[2-methyl-4-(morpholin-4-yl)phenyl]-9H-purine-2,6-diamine
- BCP27897
- BDBM50386816
- DA-46740
- NCGC00386327-02
- SB19447
- AC-33011
- 6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
- OVJBNYKNHXJGSA-UHFFFAOYSA-N
- BRD-K45551181-001-02-1
- NCGC00386327-03
- MFCD28099811
- CCG-268735
- CHEMBL2047943
- n6-cyclohexyl-n2-(2-methyl-4-morpholino-phenyl)-9h-purine-2,6-diamine
- US11208696, Example 1
- BDBM532282
- HMS3653P07
- HMS3740O21
- WZB52932
- SCHEMBL2946927
- CS-4665
- GTPL9399
- C22H29N7O
- SW220076-1
- BRD-K45551181-001-03-9
- MPI-0479605?
- WITJ0018D
- AKOS026750424
- S7488
- HY-12660
- N6-cyclohexyl-N2-[2-methyl-4-(morpholin-4-yl)phenyl]-7H-purine-2,6-diamine
- EX-A1092
- N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine
- MPI-0479605 hydrochloride
-
- MDL: MFCD28099811
- Piscine à noyau: InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
- La clé Inchi: OVJBNYKNHXJGSA-UHFFFAOYSA-N
- Sourire: CC(C=C(N1CCOCC1)C=C2)=C2NC3=NC4=C(N=CN4)C(NC5CCCCC5)=N3
Propriétés calculées
- Qualité précise: 407.24335857g/mol
- Masse isotopique unique: 407.24335857g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 4
- Complexité: 540
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 91Ų
- Le xlogp3: 4.2
Propriétés expérimentales
- Dense: 1.318±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (3.1E-4 g/L) (25 ºC),
MPI-0479605 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
MPI-0479605 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB479474-1 g |
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine; . |
1246529-32-7 | 1g |
€1242.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86900-5mg |
MPI-0479605 |
1246529-32-7 | 98% | 5mg |
¥1956.0 | 2022-04-27 | |
abcr | AB479474-250 mg |
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine; . |
1246529-32-7 | 250mg |
€509.00 | 2023-05-18 | ||
Ambeed | A519540-50mg |
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine |
1246529-32-7 | 99% | 50mg |
$98.0 | 2025-02-19 | |
Ambeed | A519540-1g |
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine |
1246529-32-7 | 99% | 1g |
$756.0 | 2025-02-19 | |
MedChemExpress | HY-12660-10mM*1 mL in DMSO |
MPI-0479605 |
1246529-32-7 | 99.51% | 10mM*1 mL in DMSO |
¥1760 | 2024-05-25 | |
Ambeed | A519540-2mg |
N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine |
1246529-32-7 | 99% | 2mg |
$16.0 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M872276-1mg |
MPI-0479605 |
1246529-32-7 | 99% | 1mg |
¥996.30 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2313-10 mg |
MPI0479605 |
1246529-32-7 | 99.23% | 10mg |
¥3260.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86900-2mg |
MPI-0479605 |
1246529-32-7 | 98% | 2mg |
¥1206.0 | 2022-04-27 |
MPI-0479605 Littérature connexe
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
1246529-32-7 (MPI-0479605) Produits connexes
- 100-21-0(Terephthalic acid)
- 1694958-20-7(1-(1-aminocyclobutyl)methyl-3-propylurea)
- 1704979-38-3((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methylpyrimidin-4-yl)propanoic acid)
- 175166-51-5((3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole)
- 17381-51-0(Benzo[b]thiophen-5-yl-acetonitrile)
- 951889-34-2(Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate)
- 1956382-74-3(INDEX NAME NOT YET ASSIGNED)
- 1610521-10-2(4-broMo-2-(cyclopropylMethoxy)pyridine)
- 958994-25-7(5-(Dibromomethyl)quinoxaline)
- 2387598-11-8(4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1246529-32-7)MPI-0479605

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):253.0/680.0
atkchemica
(CAS:1246529-32-7)MPI-0479605

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête